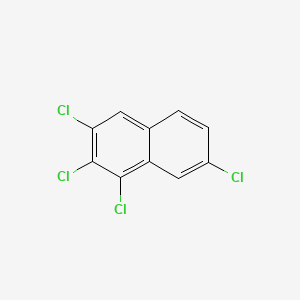
2,5-Dichloro-3-ethylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-ethylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. The presence of chlorine atoms at the 2 and 5 positions, along with an ethyl group at the 3 position, makes this compound a unique and valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-ethylthiophene can be achieved through several methods. One common approach involves the chlorination of 3-ethylthiophene using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-3-ethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include dechlorinated thiophenes and modified thiophene rings.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-ethylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-ethylthiophene involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Comparación Con Compuestos Similares
2,5-Dichloro-3-methylthiophene: Similar structure but with a methyl group instead of an ethyl group.
2,5-Dichlorothiophene: Lacks the ethyl group, making it less complex.
3-Ethylthiophene: Lacks the chlorine atoms, resulting in different reactivity.
Uniqueness: 2,5-Dichloro-3-ethylthiophene is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
57248-41-6 |
|---|---|
Fórmula molecular |
C6H6Cl2S |
Peso molecular |
181.08 g/mol |
Nombre IUPAC |
2,5-dichloro-3-ethylthiophene |
InChI |
InChI=1S/C6H6Cl2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 |
Clave InChI |
JWRLUXLFZJSCOY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



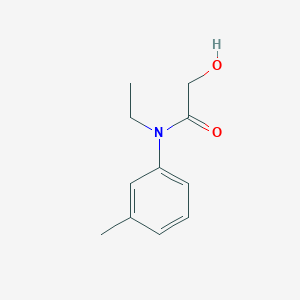
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)

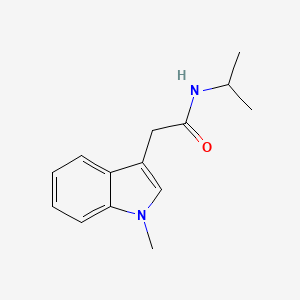

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
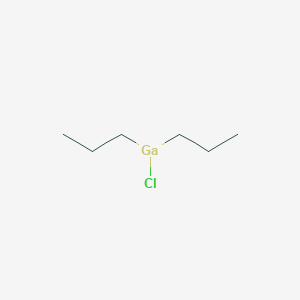
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)

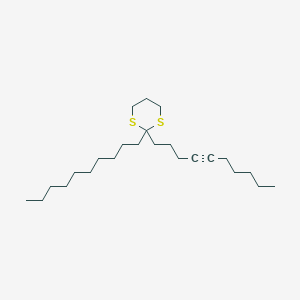
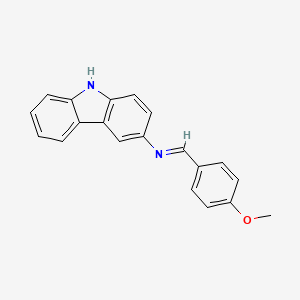
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
